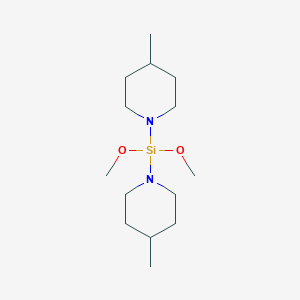
1,1'-(Dimethoxysilanediyl)bis(4-methylpiperidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) is a compound that features a silicon atom bonded to two methoxy groups and two 4-methylpiperidine groups
準備方法
The synthesis of 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) typically involves the reaction of 4-methylpiperidine with a silicon-containing precursor. One common method involves the reaction of 4-methylpiperidine with dimethoxydichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
化学反応の分析
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the methoxy groups, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may result in the formation of silane derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents. For example, reaction with halogenating agents can replace the methoxy groups with halogens.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) has several applications in scientific research:
Chemistry: The compound is used as a precursor for the synthesis of other silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, the compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It may also be used in the development of drug delivery systems.
Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-based pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use in the production of advanced materials such as silicon-based polymers and coatings.
作用機序
The mechanism by which 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) exerts its effects depends on its interaction with other molecules. The silicon atom in the compound can form strong bonds with various elements, allowing it to participate in a wide range of chemical reactions. The piperidine groups can interact with biological molecules, potentially affecting cellular processes and pathways.
Molecular Targets and Pathways: : The specific molecular targets and pathways involved in the compound’s action are still under investigation
類似化合物との比較
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can be compared with other silicon-containing compounds such as:
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to the silicon atom. It is used in similar applications but lacks the piperidine groups.
Tetramethoxysilane: With four methoxy groups attached to the silicon atom, this compound is used in the synthesis of silica-based materials.
Trimethoxysilane: This compound has three methoxy groups and one hydrogen atom attached to the silicon atom. It is used in the production of silicon-based coatings and adhesives.
Uniqueness: : The presence of the 4-methylpiperidine groups in 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) makes it unique compared to other silicon-containing compounds. These groups can impart specific properties such as enhanced reactivity and the ability to interact with biological molecules.
特性
CAS番号 |
134476-22-5 |
|---|---|
分子式 |
C14H30N2O2Si |
分子量 |
286.49 g/mol |
IUPAC名 |
dimethoxy-bis(4-methylpiperidin-1-yl)silane |
InChI |
InChI=1S/C14H30N2O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h13-14H,5-12H2,1-4H3 |
InChIキー |
DGKBNNWEZNQSSH-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)[Si](N2CCC(CC2)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
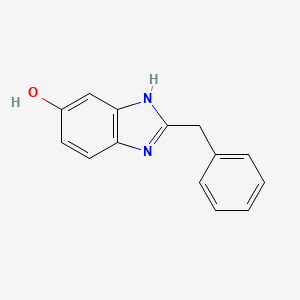
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
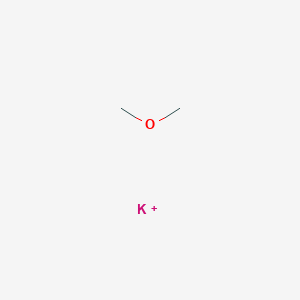
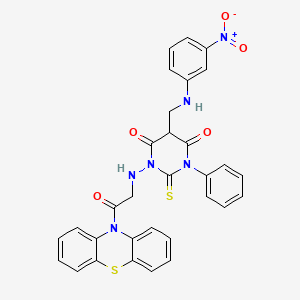
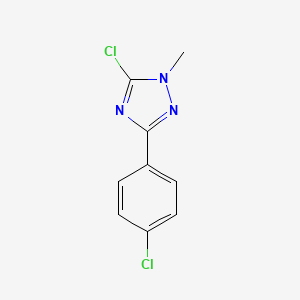
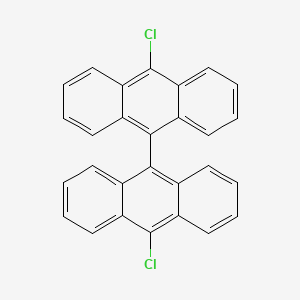
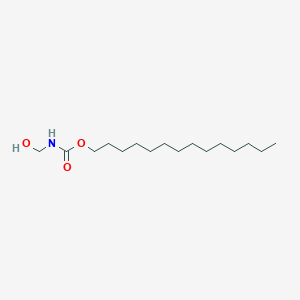

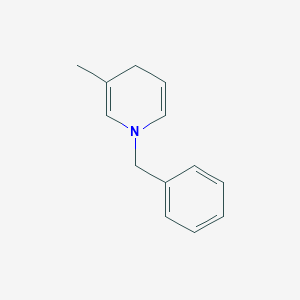
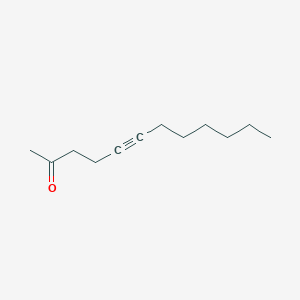
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
